molecular formula C11H7NS B109661 1H-Benzo[cd]indole-2-thione CAS No. 4734-98-9

1H-Benzo[cd]indole-2-thione

Cat. No.: B109661
CAS No.: 4734-98-9
M. Wt: 185.25 g/mol
InChI Key: NJYOCLXLQBLONC-UHFFFAOYSA-N
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Description

1H-Benzo[cd]indole-2-thione is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused benzene and pyrrole ring system with a thione group at the 2-position, which contributes to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1H-Benzo[cd]indole-2-thione is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it has been found that the replacement of -S- and -O- ring atoms in closely related structures can modify molecular conformation, change intermolecular interactions, and have a severe impact on biological activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit cytoprotective, antioxidant, antibacterial, and fungicidal activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to these molecules, inhibit or activate enzymes, and cause changes in gene expression . The exact details of these interactions are complex and can vary depending on the specific context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and can involve various targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzo[cd]indole-2-thione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzothiazole with carbon disulfide in the presence of a base can yield this compound. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[cd]indole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the thione group can yield corresponding thiols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Comparison with Similar Compounds

1H-Benzo[cd]indole-2-thione can be compared with other indole derivatives such as:

    Benzothiazole-2-thione: Similar in structure but contains a sulfur atom in the thiazole ring.

    Benzoxazole-2-thione: Contains an oxygen atom in the oxazole ring instead of sulfur.

    Indole-3-carboxaldehyde: Lacks the thione group but has an aldehyde group at the 3-position.

Uniqueness: this compound is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

1H-benzo[cd]indole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYOCLXLQBLONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=S)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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